REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:12]C1C=CC=C(C(OO)=O)C=1.P(Cl)(Cl)([Cl:25])=O>>[F:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][C:9]1[CH:8]=[C:3]([C:2]([F:1])=[CH:11][N:10]=1)[C:4]([O:6][CH3:7])=[O:5].[Cl:25][C:11]1[C:2]([F:1])=[C:3]([CH:8]=[CH:9][N:10]=1)[C:4]([O:6][CH3:7])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was separated by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CN=C1.ClC=1C=C(C(=O)OC)C(=CN1)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)OC)C=CN1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |